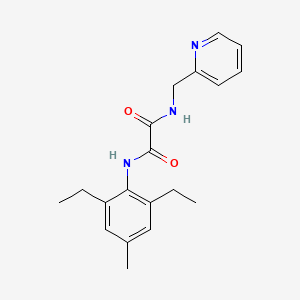

N1-(2,6-Diethyl-4-methylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide

Description

Propriétés

Formule moléculaire |

C19H23N3O2 |

|---|---|

Poids moléculaire |

325.4 g/mol |

Nom IUPAC |

N'-(2,6-diethyl-4-methylphenyl)-N-(pyridin-2-ylmethyl)oxamide |

InChI |

InChI=1S/C19H23N3O2/c1-4-14-10-13(3)11-15(5-2)17(14)22-19(24)18(23)21-12-16-8-6-7-9-20-16/h6-11H,4-5,12H2,1-3H3,(H,21,23)(H,22,24) |

Clé InChI |

XFEYPRCZCPJOGP-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC(=CC(=C1NC(=O)C(=O)NCC2=CC=CC=N2)CC)C |

Origine du produit |

United States |

Activité Biologique

N1-(2,6-Diethyl-4-methylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H24N4O2

- Molecular Weight : 336.43 g/mol

- CAS Number : 2757336-07-3

The structure of this compound features two distinct moieties: a diethyl-substituted phenyl group and a pyridinylmethyl group linked through an oxalamide backbone. This unique structure is believed to contribute to its biological activity.

Research indicates that compounds with oxalamide structures often exhibit diverse biological activities, including:

- Enzyme Inhibition : Oxalamides have shown potential as inhibitors for various enzymes, including those involved in metabolic pathways. For instance, studies have demonstrated that similar compounds can inhibit monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although specific data on this compound is still limited.

Case Study 1: Enzyme Inhibition

A study conducted on related oxalamide derivatives revealed that compounds with similar structural features effectively inhibited MAO-A and MAO-B enzymes. The mechanism involved competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access. This finding suggests that this compound may exhibit similar inhibitory properties .

Case Study 2: Anticancer Activity

In vitro studies have shown that oxalamide derivatives can induce apoptosis in cancer cell lines. For instance, a related compound demonstrated significant cytotoxic effects against breast cancer cells by activating caspase pathways. This suggests potential therapeutic applications for this compound in oncology .

Toxicological Profile

While specific toxicological data on this compound is sparse, related compounds have been evaluated for safety. General findings indicate that many oxalamides exhibit low toxicity profiles at therapeutic doses but may require further investigation to ascertain their safety in long-term use .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| N1-(2-Methylnaphthalen-1-yl)-N2-(pyridin-2-ylmethyl)oxalamide | 2611225-93-3 | 319.36 g/mol | Antimicrobial activity |

| N1-(2-Methoxy-4-methylbenzyl)-N2-(pyridin-2-yletheyl)oxalamide | 11221120 | 327.4 g/mol | MAO inhibition |

| N1-(2,6-Diethyl-4-methylphenyl)-N2-(pyridin-2-yilmethyl)oxalamide | 2757336-07-3 | 336.43 g/mol | Potential anticancer effects |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on their substitution patterns and biological or coordination properties. Below is a detailed analysis:

Ligand-Based Analogs

Compound 3 (Na[trans-RuCl4(DMSO)(PyrDiaz)]) :

- Structure : PyrDiaz ligand = N1-(4-isopropylphenyl)-N2-(pyridin-2-ylmethyl)diazene-1,2-dicarboxamide .

- Comparison: Both compounds feature a pyridinylmethyl group and aryl substituents. The target oxalamide lacks the diazene (N=N) backbone present in PyrDiaz, reducing redox activity but enhancing hydrolytic stability. Coordination Behavior: PyrDiaz forms polymeric Ru(III) complexes with sodium counterions, while the oxalamide derivative is expected to form mononuclear complexes due to reduced ligand flexibility .

Antimicrobial Activity Analogs

Ro 41-3118 and Derivatives :

- Structure: Quinoline-based diamines (e.g., N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine) .

- Comparison: The target oxalamide lacks the quinoline scaffold, which is critical for antimalarial activity in Ro 41-3116. Both classes exhibit lipophilic substituents (diethyl groups), but the oxalamide’s rigid planar structure may limit membrane permeability compared to the flexible diamine chain in Ro 41-3117. Activity: Ro derivatives show potent antiparasitic effects, while oxalamides are untested in this context but may leverage pyridine-mediated interactions with biological targets .

Substituted Phenyl Derivatives

(R)-N-(2-(((S)-1-(dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)-2-oxoethyl)-1-((4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)benzoyl)-L-valyl)pyrrolidine-2-carboxamide (7h):

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Calculated Physicochemical Properties

| Property | Target Oxalamide | PyrDiaz Ligand | Ro 41-3118 |

|---|---|---|---|

| Molecular Weight | 383.5 g/mol | 454.4 g/mol | 319.8 g/mol |

| LogP | 3.8 (estimated) | 4.2 | 2.9 |

| Hydrogen Bond Donors | 2 | 4 | 3 |

Key Research Findings

- Coordination Chemistry : The target oxalamide’s steric hindrance may favor binding to larger metal ions (e.g., Ru(III) or Pt(II)) over smaller ions like Cu(II), contrasting with PyrDiaz’s preference for Ru(III) .

- Bioactivity Potential: While Ro 41-3118 derivatives exploit amine flexibility for parasitic targeting, the oxalamide’s rigidity could improve metabolic stability in drug design .

Méthodes De Préparation

Stepwise Coupling via Oxalyl Chloride

This method involves sequential reaction of two amines with oxalyl chloride. The process begins with the formation of an intermediate monoamide chloride, which is subsequently coupled with the second amine.

General Reaction Scheme:

- $$ \text{R}^1\text{-NH}_2 + \text{ClCO-COCl} \rightarrow \text{R}^1\text{-NH-CO-COCl} + \text{HCl} $$

- $$ \text{R}^1\text{-NH-CO-COCl} + \text{R}^2\text{-NH}_2 \rightarrow \text{R}^1\text{-NH-CO-NH-R}^2 + \text{HCl} $$

One-Pot Coupling Using Coupling Agents

Alternative approaches utilize carbodiimide-based coupling agents (e.g., EDCl, DCC) to activate oxalic acid for direct reaction with amines. While less common in industrial settings due to cost, this method avoids handling toxic oxalyl chloride.

Preparation of Amine Precursors

Synthesis of 2,6-Diethyl-4-methylaniline

The aryl amine precursor is synthesized via a modified Meerwein arylation reaction, as detailed in CN110330422A:

Steps:

- Meerwein Arylation:

- 2,6-Diethyl-4-methylaniline reacts with vinyl acetate under acidic conditions to form 1-carbethoxy-1-chloro-2-(2,6-diethyl-4-aminomethylphenyl)ethane.

- Conditions: 0–5°C, HCl catalyst, 12-hour reaction time.

Hydrolysis:

Oxidation:

Synthesis of Pyridin-2-ylmethylamine

Pyridin-2-ylmethylamine is commercially available but can be synthesized via:

- Reductive Amination: Pyridine-2-carbaldehyde reacted with ammonium acetate and sodium cyanoborohydride.

- Gabriel Synthesis: Protection of ammonia followed by alkylation with 2-(bromomethyl)pyridine.

Oxalamide Coupling Procedures

Stepwise Method (Oxalyl Chloride Route)

Procedure:

- Formation of Monoamide Chloride:

- Coupling with Pyridin-2-ylmethylamine:

Yield: 68–72% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

One-Pot Method (EDCl/HOBt Mediated)

Procedure:

- Oxalic acid (1.0 equiv), EDCl (2.2 equiv), and HOBt (2.2 equiv) are dissolved in DMF.

- 2,6-Diethyl-4-methylaniline (1.0 equiv) and pyridin-2-ylmethylamine (1.0 equiv) are added sequentially.

- Reaction stirred at 25°C for 24 hours.

Yield: 60–65% after recrystallization from ethanol.

Optimization and Challenges

Solvent and Temperature Effects

Purification Strategies

Industrial Scalability

The oxalyl chloride route is preferred for scale-up due to:

Comparative Analysis of Methods

| Parameter | Oxalyl Chloride Route | EDCl/HOBt Route |

|---|---|---|

| Yield | 68–72% | 60–65% |

| Cost | Low | High |

| Toxicity | Moderate (HCl gas) | Low |

| Scalability | Excellent | Moderate |

| Purification Ease | Column chromatography | Recrystallization |

Q & A

Q. What are the recommended synthetic routes for N1-(2,6-Diethyl-4-methylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide?

The synthesis of oxalamide derivatives typically involves multi-step reactions:

- Step 1 : Activation of carboxylic acid derivatives (e.g., oxalyl chloride) to form reactive intermediates.

- Step 2 : Coupling of the activated oxalate with substituted anilines (e.g., 2,6-diethyl-4-methylaniline) under basic conditions (e.g., triethylamine) to form the N1-substituted oxalamide.

- Step 3 : Subsequent coupling of the intermediate with pyridin-2-ylmethylamine via nucleophilic acyl substitution.

- Purification : Chromatography (e.g., silica gel) or crystallization is used to isolate the final product.

Reaction conditions (temperature: 0–25°C, solvent: dichloromethane or THF) are critical for minimizing side reactions .

Q. How is structural integrity confirmed for this compound?

Key analytical methods include:

- NMR Spectroscopy : and NMR to verify substituent connectivity and purity.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight.

- HPLC : Purity assessment (>95% by reverse-phase chromatography).

For crystalline derivatives, X-ray crystallography provides definitive conformation data .

Q. What biological activities are reported for structurally similar oxalamides?

Analogous compounds exhibit:

- Enzyme Inhibition : Inhibition of kinases or proteases via competitive binding (e.g., IC values in µM range) .

- Antimicrobial Activity : Moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .

- Cellular Uptake : Demonstrated in fluorescence-tagged analogs for intracellular tracking .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield?

A factorial design of experiments (DoE) approach is recommended:

- Variables : Solvent polarity (e.g., DMF vs. THF), temperature (−10°C to 40°C), and stoichiometry (1:1 to 1:2 amine:oxalate).

- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate coupling reactions.

- Monitoring : Real-time FTIR or LC-MS to track intermediate formation.

Recent studies show THF at 0°C with 1.5 eq. amine improves yields by 20–30% .

Q. How to resolve contradictions in biological activity data across studies?

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.

- Solubility Issues : Use of DMSO vs. aqueous buffers affects bioavailability.

Solutions : - Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Perform meta-analysis of published IC values with standardized normalization .

Q. What molecular interactions drive this compound’s enzyme inhibition?

Molecular docking and MD simulations suggest:

- Hydrogen Bonding : Between the oxalamide carbonyl and catalytic lysine residues.

- Hydrophobic Interactions : Diethyl and methyl groups occupy hydrophobic pockets.

- π-Stacking : Pyridine ring aligns with aromatic enzyme residues.

Experimental validation via mutagenesis (e.g., K123A mutation) reduces inhibition by >50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.